molecular formula C7H6FNO B13197267 2-Fluoro-6-methylisonicotinaldehyde

2-Fluoro-6-methylisonicotinaldehyde

Cat. No.: B13197267
M. Wt: 139.13 g/mol
InChI Key: WKTUCGZLTFRSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylisonicotinaldehyde typically involves the fluorination of 6-methylisonicotinaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Fluoro-6-methylisonicotinic acid.

    Reduction: 2-Fluoro-6-methylisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methylisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroisonicotinaldehyde
  • 6-Methylisonicotinaldehyde
  • 2-Fluoro-6-methylpyridine-4-carbaldehyde

Uniqueness

2-Fluoro-6-methylisonicotinaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

2-fluoro-6-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H6FNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3

InChI Key

WKTUCGZLTFRSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.